molecular formula C15H16N4O2S B2639486 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219907-11-5

1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2639486
CAS RN: 1219907-11-5
M. Wt: 316.38
InChI Key: XLELYLCUEABHMU-UHFFFAOYSA-N
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Description

“1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . It also contains a thiazole ring, which is found in many biologically active substances .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” likely includes a piperidine ring and a thiazole ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom .

Scientific Research Applications

  • Antibacterial Activity : Compounds structurally related to 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide have been synthesized and shown to exhibit antibacterial activity. For instance, quinazoline derivatives containing a thiazole ring demonstrated significant antibacterial properties against various bacterial strains (Selvakumar & Elango, 2017).

  • Metal Ion Sensing and Electrolytic Coloring : Heterocyclic compounds similar to the chemical have been used as additives in the electrolytic coloring of anodized aluminum, affecting the process's throwing power and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

  • Synthesis of Labelled Compounds for Metabolic Studies : Specifically labelled derivatives of related compounds have been synthesized for use in metabolic studies. This includes the introduction of isotopes like carbon-14 and tritium for tracing in biological systems (Zólyomi & Budai, 1981).

  • Anti-arrhythmic Activity : Piperidine-based derivatives, including those with thiazole structures, have been explored for their potential anti-arrhythmic activity. Such studies contribute to the development of new pharmacological treatments for cardiac arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

  • Catalytic Activity in Chemical Reactions : Carboxamide ligands, including those similar to 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide, have been synthesized and shown to have potential as catalysts in chemical reactions like azide-alkyne cycloaddition click reactions. Additionally, their antibacterial properties have been investigated, demonstrating their multifunctional applications (Kiani et al., 2020).

  • Fluorescence Sensors for Metal Ions : Novel carboxamide-based fluorescence sensors have been developed using compounds structurally similar to the subject chemical. These sensors have shown sensitivity to metal ions such as Hg2+, Zn2+, and Cd2+, indicating their potential application in environmental monitoring and analytical chemistry (Kiani, Bagherzadeh, Meghdadi, Rabiee, Abbasi, Schenk‐Joß, Tahriri, Tayebi, & Webster, 2020).

Future Directions

The future directions for research on “1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole and piperidine derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13(18-15-17-7-10-22-15)11-4-8-19(9-5-11)14(21)12-3-1-2-6-16-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLELYLCUEABHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide

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